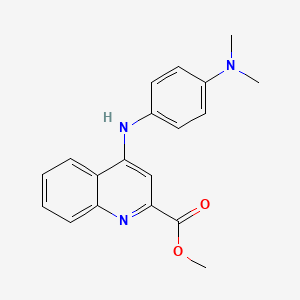

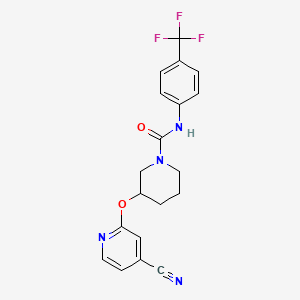

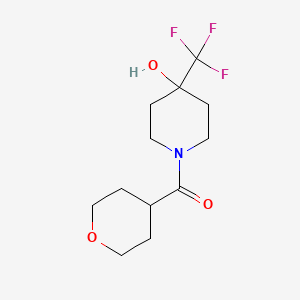

![molecular formula C23H21N3O4S2 B3000304 N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide CAS No. 1112003-03-8](/img/structure/B3000304.png)

N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, particularly in the context of their affinity for dopamine receptors and their potential as pharmacotherapeutic agents. For instance, compounds with arylpiperazine and benzamide moieties are frequently evaluated for their binding affinities to dopamine D4 and D2 receptors, as well as their selectivity over other receptor types .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of appropriate amines with key intermediates, such as carboxylic acids, in the presence of coupling agents like EDC·HCl and HOBt . For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involved the use of a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain . Similarly, the synthesis of 3-ethoxyquinoxalin-2-carboxamides from 3-ethoxyquinoxalin-2-carboxylic acid also reflects the general approach to synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of related compounds often includes a piperazine ring, which can adopt a chair conformation, and various aromatic systems such as pyrimidine, quinoline, and phenyl rings . The dihedral angles between these rings can influence the overall shape of the molecule and, consequently, its receptor binding properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it is common for such syntheses to involve nucleophilic substitution reactions, amide bond formation, and the use of protecting groups that are later removed to yield the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the binding affinities of these compounds to various receptors are a key focus, with IC50 values and Ki values being used to quantify their interactions with dopamine D4, D2, and serotonin 5-HT3 receptors . These properties are critical for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Studies on related pyridine derivatives, involving similar structural frameworks, have showcased antimicrobial properties. For instance, the synthesis and antimicrobial activity evaluation of new pyridine derivatives, including those with the piperazine moiety, have shown variable and modest activity against different strains of bacteria and fungi. These findings suggest potential antimicrobial applications of such compounds in medical research and development (Patel, Agravat, & Shaikh, 2011).

Neuropharmacological Insights

Another significant area of research involves the neuropharmacological profile of the compound, particularly as a selective silent antagonist for the 5-HT1A receptor. Detailed studies on WAY-100635, a closely related compound, have elucidated its high affinity and selectivity toward the 5-HT1A receptor, marking it as a potent antagonist. This compound has been instrumental in advancing our understanding of 5-HT1A receptor function, with implications for neuropsychiatric disorder research (Forster et al., 1995).

Radioligand Development for PET Imaging

In the domain of diagnostic imaging, derivatives of the compound have been explored as potential PET radioligands for mapping serotonin 5-HT1A receptors in the brain. Such developments are critical for the non-invasive exploration of neuropsychiatric conditions, enhancing our understanding of serotonin's role in mental health (García et al., 2014).

Exploration of Serotonin Receptors

Further research into the effects of related compounds on serotonin-containing neurons underscores the nuanced understanding of serotonin receptors and their implications in neuropharmacology. Specifically, studies on WAY-100635 have shed light on its potent antagonistic properties on the 5-HT1A receptor without affecting 5-HT1D receptors, contributing to the broader comprehension of serotonin's complex role in neural function (Craven, Grahame-Smith, & Newberry, 1994).

Antidepressant Potential

The exploration of monoamine re-uptake inhibition by analogs signifies the potential antidepressant properties of these compounds. The relationship between their in vitro activity as dopamine-reuptake inhibitors and in vivo antidepressant effects highlights the therapeutic possibilities of such chemical structures in treating depression (Wieringa et al., 2010).

Propiedades

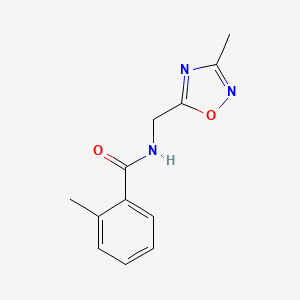

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-17(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-16-10-9-15(29-2)11-18(16)30-3/h4-12H,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHYQHVFTVDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

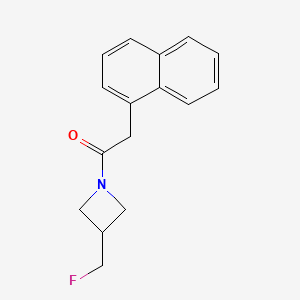

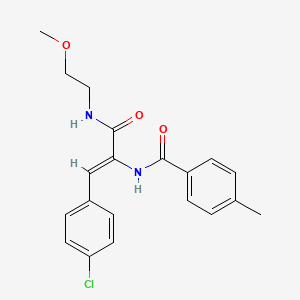

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

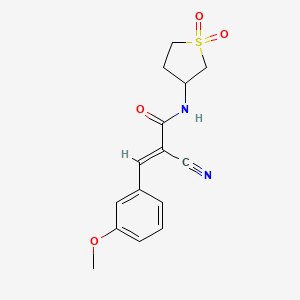

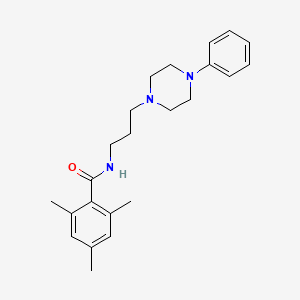

![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)

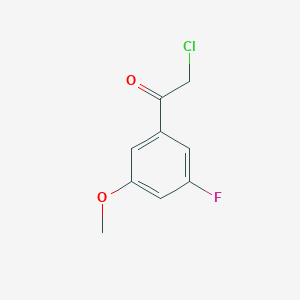

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)

![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)